molecular formula C10H12N2 B079547 2,5,6-Trimethylbenzimidazole CAS No. 3363-56-2

2,5,6-Trimethylbenzimidazole

Cat. No. B079547
CAS RN: 3363-56-2
M. Wt: 160.22 g/mol
InChI Key: AFNRMRFWCAJQGP-UHFFFAOYSA-N
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Description

2,5,6-Trimethylbenzimidazole is a benzimidazole derivative, a class of compounds that are recognized for their biological activities and presence in various pharmacologically active molecules. Benzimidazoles are heterocyclic compounds with notable applications in medicinal chemistry and are known for their diverse chemical properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including trimethylbenzimidazole, typically involves cyclization reactions and complex organic synthesis techniques. For example, 2-aminobenzimidazole cores, a structurally similar compound, can be synthesized via mild protocols with broad substrate scopes (Su et al., 2020). Another study highlights the synthesis of related benzimidazole derivatives using 1,3-bis(dimethylamino)-trimethinium salts (Mehranpour & Zahiri, 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by their unique ring system, which consists of a fused imidazole and benzene ring. The trimethyl group in 2,5,6-Trimethylbenzimidazole adds complexity to its structure. The X-ray crystal structure of similar compounds provides insights into their spatial configuration and bonding patterns (Solans, Gómez, & López, 1991).

Chemical Reactions and Properties

Benzimidazole compounds participate in various chemical reactions due to their reactive sites. For instance, they can undergo substitution reactions, cyclization, and form coordination compounds with metals, as demonstrated in the synthesis of novel sulfone 2-aminobenzimidazole derivatives and their coordination compounds (Colorado-Solís et al., 2023).

Physical Properties Analysis

The physical properties of benzimidazole derivatives like 2,5,6-Trimethylbenzimidazole include their solubility, melting points, and crystalline structure. These properties are influenced by the substituents on the benzimidazole ring. Research on related compounds suggests variations in physical properties based on structural modifications (Kumbharkar & Kharul, 2009).

Scientific Research Applications

  • DNA Topoisomerase II Inhibition : Benzimidazole derivatives, including those with 2,5,6-substitution, have been found to inhibit eukaryotic DNA topoisomerase II. This is significant for cancer research as topoisomerase inhibitors can be potential anticancer drugs (Pınar et al., 2004).

  • Tuberculostatic Activity : Thiosemicarbazide derivatives of benzimidazoles, including 5-nitrobenzimidazole, have shown potential in biochemistry, particularly in treating tuberculosis (Popovici et al., 2021).

  • Antimicrobial Applications : Benzimidazole derivatives, including 2,5,6-Trimethylbenzimidazole, exhibit a wide range of biological activities, especially as antimicrobial agents. This highlights their importance in medicinal chemistry (Tahlan et al., 2019).

  • Development of Antibodies : Benzimidazole derivatives have been used to develop antibodies for detecting benzimidazole-type pesticides, highlighting their utility in environmental and agricultural sciences (Zikos et al., 2015).

  • Anticancer Agents : Benzimidazole derivatives, specifically meta-xylyl linked bis-benzimidazolium salts, have shown potential as anticancer agents, particularly against human colon cancer (Haque et al., 2012).

  • Antimicrobial Agents : 2,5-Disubstituted benzoxazoles and benzimidazoles have been synthesized and found to have significant antimicrobial activities, offering potential for the development of new antimicrobial drugs (Şener et al., 1997).

  • Molecular Structure Studies : Structural studies on benzimidazole derivatives, including 2,5,6-Trimethylbenzimidazole, have contributed to understanding their potential in various applications, such as in material science (López et al., 2016).

Safety And Hazards

Safety data sheets indicate that exposure to 2,5,6-Trimethylbenzimidazole should be avoided. If inhaled or contacted with skin or eyes, appropriate first aid measures should be taken . The compound is classified as a non-combustible solid .

properties

IUPAC Name

2,5,6-trimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-6-4-9-10(5-7(6)2)12-8(3)11-9/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNRMRFWCAJQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187313
Record name 2,5,6-Trimethylbenzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,6-Trimethylbenzimidazole

CAS RN

3363-56-2
Record name 2,5,6-Trimethylbenzimidazole
Source CAS Common Chemistry
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Record name 2,5,6-Trimethylbenzimidazole
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Record name 3363-56-2
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Record name 2,5,6-Trimethylbenzimidazole
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Record name 2,5,6-trimethylbenzimidazole
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Record name 2,5,6-TRIMETHYLBENZIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
A El Kihel, M Ahbala, A Mouzdahir… - Synthetic …, 2008 - Taylor & Francis
Imidazobenzodiazepine derivatives were obtained by cyclization of the condensation products 7‐amino‐2,5,6‐trimethylbenzimidazole with acetylacetone and ethyl acetoacetate. By …
Number of citations: 3 www.tandfonline.com
M Atabati, K Zarei, S Sobhdel - Invited Talks: MV Diudea - researchgate.net
Benzimidazoles and its derivatives are a large chemical and pharmaceutical family used to treat vermicides or fungicides as they inhibit the action of certain micro organisms. In the …
Number of citations: 0 www.researchgate.net
S Nigam, SK Dogra - 1993 - nopr.niscpr.res.in
Fluorescence quenching of benzimidazoles by chlorinated methanes Page 1 Indian Jou~1 of Chemistry VoI.32A, April 1993, pp. 290-297 Fluorescence quenching of benzimidazoles by …
Number of citations: 12 nopr.niscpr.res.in
RC Maurya, DD Mishra - 1991 - nopr.niscpr.res.in
Some novel mixed-ligand cyanonitrosyl hetero complexes of chromium( I) of the type [Cr(NO)(CN) 2 (L) 2 (H 2 O)], formed by the interaction of potassium pentacyanonitrosylchromate(I) …
Number of citations: 3 nopr.niscpr.res.in
NV Sergeeva, RP Evstigneeva, IA Rud'ko… - Pharmaceutical …, 1995 - Springer
We have demonstrated earlier that N-substituted benzimidazoles inhibit functional activity of thrombocytes [1]. One of the inhibitors of thrombocyte aggregation is 4-[2-(I H-imidazol-l-yl) …
Number of citations: 3 link.springer.com
FR Benson, LW Hartzel, WL Savell - Journal of the American …, 1952 - ACS Publications
X triazole has not been previously described; it is likely that the compound was formed when Noel-ting and Thesmar4 treated l, 2-diamino-4, 5-dimeth-ylbenzene with nitrite in acetic …
Number of citations: 13 pubs.acs.org
E Rufino-Felipe, MA Muñoz-Hernández… - Inorganic …, 2012 - ACS Publications
Complexes [bzimAlR 2 ] 4 [bzim = benzimidazolate; R = Et (2), i Bu (3)], [mbzimAlR 2 ] 4 [mbzim = 2-methylbenzimidazolate; R = Et (6), i Bu (7)], [dmbzimAlR 2 ] 4 [dmbzim = 5,6-…
Number of citations: 15 pubs.acs.org
MH Alma - 2009 - dc.engconfintl.org
In this study, Scots pine wood (P. sylvestris L.) particles were liquefied into pyrolytic oil, which was provided from pyrolysis of the same wood species, at various temperatures under …
Number of citations: 0 dc.engconfintl.org
N Lopez, E Rufino-Felipe… - Inorganic Chemistry …, 2016 - Elsevier
1,3-alternate conformation of a gallium calix[4]arene based on a benzimidazolyl ligand - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search …
Number of citations: 2 www.sciencedirect.com
LH Hall, B Mohney, LB Kier - Journal of chemical information and …, 1991 - ACS Publications
The electrotopological state, a novel representation of atoms in molecules, is developed from chemical graph theory as an index of the graph vertex (or skeletal group). This new index …
Number of citations: 422 pubs.acs.org

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